![molecular formula C10H10F3NO2 B2705524 Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate CAS No. 439088-62-7](/img/structure/B2705524.png)
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate
Descripción general
Descripción
“Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate” is a chemical compound with the IUPAC name “methyl amino [4- (trifluoromethyl)phenyl]acetate hydrochloride”. It has a molecular weight of 269.65 . The compound is typically stored under inert gas at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13;/h2-5,8H,14H2,1H3;1H . This indicates the presence of a methyl group (CH3), an amino group (NH2), a trifluoromethyl group (CF3), and a phenyl group (C6H5) in the molecule. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Anticancer Applications
Amino acetate functionalized Schiff base organotin(IV) complexes, synthesized from reactions involving compounds structurally related to methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate, have shown significant in vitro cytotoxicity against various human tumor cell lines. These complexes were characterized by various spectroscopic techniques and tested against cell lines such as A498, EVSA-T, H226, IGROV, M19 MEL, MCF7, and WIDR, demonstrating notable anticancer potentials (Basu Baul, Basu, Vos, & Linden, 2009).
Electrochemical Applications
Research into the electrochemical fluorination of compounds structurally related to this compound has provided insights into efficient fluorination techniques, which are crucial for the synthesis of radio-labelled compounds for imaging and diagnostic purposes. Electrochemical fluorination using tetrabutylammonium fluoride (TBAF) achieved significant yields, demonstrating the compound's relevance in enhancing fluorination efficiency and its potential application in the synthesis of fluorinated analogs for medical imaging (Balandeh et al., 2017).
Herbicidal Activities
The synthesis of novel compounds starting from precursors structurally related to this compound has led to the development of effective herbicides. For instance, 4-(3-Trifluoromethylphenyl)pyridazine derivatives, synthesized from ethyl 2-(3-trifluoromethylphenyl)acetate, exhibited potent herbicidal activities, highlighting the compound's utility in the development of new agrochemicals (Xu et al., 2008).
Synthesis of Photocatalytic Materials
In the realm of materials science, compounds related to this compound have been employed in the synthesis of photocatalytic materials. These materials exhibit enhanced pseudocapacitance performance and are promising for applications in energy storage and conversion, demonstrating the compound's versatility in contributing to the development of new materials with high capacitive performance (Kowsari et al., 2019).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5,8H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMPUIZSHQXQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439088-62-7 | |
| Record name | methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
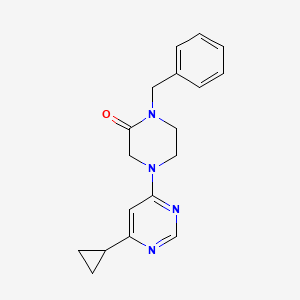
![1-[1,2,4]Triazolo[4,3-A]pyridin-3-ylethanamine](/img/structure/B2705444.png)
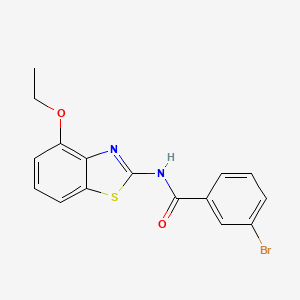
![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2705446.png)

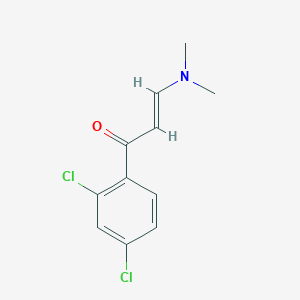

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2705452.png)
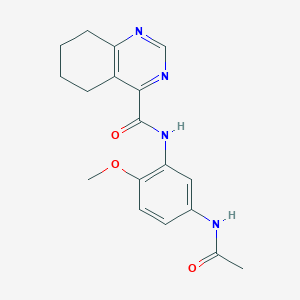

![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2705459.png)
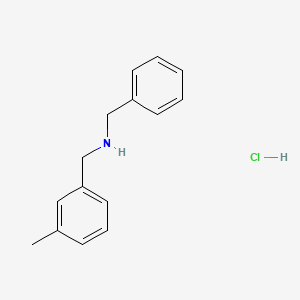
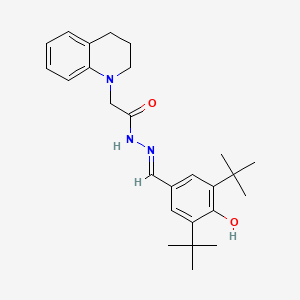
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2705464.png)
